molecular formula C23H28N2O4 B6562379 N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091139-99-9

N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B6562379
CAS No.: 1091139-99-9
M. Wt: 396.5 g/mol
InChI Key: ZXPCAIBFTSJHPP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, also known as NEPE, is an organic compound consisting of an amide group and two ethylphenyl groups. It is a white solid that is insoluble in water and is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst in the polymerization of vinyl monomers, and as an additive in lubricants. NEPE has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has a wide range of applications in scientific research. It has been used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, as well as in the synthesis of pharmaceuticals, such as antifungal agents. This compound has also been used as an additive in lubricants, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is believed to act as a catalyst in the polymerization of vinyl monomers by forming a complex with the monomer and stabilizing the transition state of the reaction. This allows the monomer to form a polymer more efficiently. In the synthesis of pharmaceuticals, this compound acts as an intermediate, allowing the reaction of two compounds to take place more quickly and efficiently.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. In vitro studies have shown that this compound has an inhibitory effect on the growth of several pathogenic fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. This compound has also been shown to have a protective effect against oxidative stress in human cell lines.

Advantages and Limitations for Lab Experiments

The use of N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of applications. This compound is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. One of the main limitations of this compound is its insolubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide. One of the most promising areas of research is the development of new pharmaceuticals that utilize this compound as an intermediate. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Other potential areas of research include the development of new catalysts or additives that utilize this compound, and the investigation of its potential use as a lubricant or fuel additive.

Synthesis Methods

N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be synthesized in a variety of ways, including the reaction of 2-ethylphenyl bromide and 4-(4-methoxyphenyl)oxan-4-ylmethyl amine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for a period of 24 hours. The reaction yields this compound as a white solid, which is then purified by recrystallization.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-17-6-4-5-7-20(17)25-22(27)21(26)24-16-23(12-14-29-15-13-23)18-8-10-19(28-2)11-9-18/h4-11H,3,12-16H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPCAIBFTSJHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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